molecular formula C7H7Br2NO B1444017 3-Bromo-5-(2-bromoethoxy)pyridine CAS No. 1343714-29-3

3-Bromo-5-(2-bromoethoxy)pyridine

Cat. No. B1444017
CAS RN: 1343714-29-3
M. Wt: 280.94 g/mol
InChI Key: QGTDAKFKCZTKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(2-bromoethoxy)pyridine is a chemical compound with the molecular formula C7H7Br2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Synthesis of Novel Derivatives and Complexes

One significant application is in the synthesis of novel chemical entities and complexes, which are fundamental in drug discovery and development. For instance, research has shown the utility of bromo-substituted pyridines in creating new derivatives with potential biological activities. In a study, palladium-catalyzed one-pot Suzuki cross-coupling reactions were utilized to synthesize a series of novel pyridine derivatives, which were then evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one compound exhibited significant lysis against clot formation in human blood, highlighting the therapeutic potential of these synthesized derivatives (Ahmad et al., 2017).

Material Science and Polyelectrolytes

In material science, the synthesis of hyperbranched polyelectrolytes from bromo-substituted pyridines showcases their application in creating new materials. These polyelectrolytes exhibit unique properties due to their branched nature, potentially useful in various technological applications. The reactivity and structure of these materials were thoroughly investigated, providing insights into their potential utility in diverse fields (Monmoton et al., 2008).

Antibacterial and Antioxidant Properties

Moreover, the application extends to the evaluation of antibacterial and antioxidant properties. Novel bromo-substituted pyridine derivatives were synthesized and tested for their efficacy against bacterial strains and their antioxidant capabilities. This research underscores the potential of such compounds in developing new antimicrobial and antioxidant agents, which are crucial in pharmaceutical research and development (Variya et al., 2019).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Schiff bases derived from bromo-substituted pyridines have shown effectiveness in inhibiting carbon steel corrosion in acidic and chloride-containing environments. This application is vital in industrial processes and maintenance, where corrosion can lead to significant economic losses and safety hazards (El-Lateef et al., 2015).

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(2-bromoethoxy)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β, which are critical in the pathogenesis of several diseases . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with p38α mitogen-activated protein kinase is a prime example, where it acts as an inhibitor, thereby modulating the kinase’s activity and downstream signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism often involves its conversion into different metabolites, which can have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

3-bromo-5-(2-bromoethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTDAKFKCZTKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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